Bromoacetanilide
Overview
Description
Bromoacetanilide, also known as N-(4-bromophenyl)acetamide, is an organic compound with the molecular formula C8H8BrNO. It is a derivative of acetanilide where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoacetanilide is typically synthesized through the bromination of acetanilide. The process involves the following steps:
Dissolution: Acetanilide is dissolved in glacial acetic acid.
Bromination: Bromine is added dropwise to the solution, which is kept at a low temperature to control the exothermic reaction.
Isolation: The reaction mixture is poured into ice-cold water, causing the this compound to precipitate out as a white solid.
Purification: The crude product is filtered, washed with cold water, and recrystallized from ethanol to obtain pure this compound
Industrial Production Methods: In industrial settings, the bromination process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions: Bromoacetanilide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be further substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to acetanilide by removing the bromine atom.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Major Products:
Electrophilic Substitution: Products depend on the electrophile used, such as nitro-bromoacetanilide.
Nucleophilic Substitution: Products include substituted acetanilides.
Reduction: The major product is acetanilide
Scientific Research Applications
Bromoacetanilide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki and Heck coupling.
Biology: It serves as an internal standard in the determination of phenylurea and triazine herbicides in biological samples.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The primary mechanism of action of bromoacetanilide involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring less nucleophilic, directing further substitutions to the para position. This mechanism is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Acetanilide: The parent compound without the bromine substitution.
4-Bromoaniline: Similar structure but lacks the acetyl group.
4-Chloroacetanilide: Similar compound with a chlorine atom instead of bromine.
Uniqueness: Bromoacetanilide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom enhances its utility in various substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-bromo-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLGGSWAIHNLLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908348 | |
Record name | N-Bromo-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103373-69-9 | |
Record name | Bromoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103373699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Bromo-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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